molecular formula C12H16N2O2 B12196776 2-(3,4-Dimethoxyphenyl)-2-(dimethylamino)acetonitrile CAS No. 37672-97-2

2-(3,4-Dimethoxyphenyl)-2-(dimethylamino)acetonitrile

Cat. No.: B12196776
CAS No.: 37672-97-2
M. Wt: 220.27 g/mol
InChI Key: WXKMESAFVQHWPP-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-2-(dimethylamino)acetonitrile is an organic compound that features both aromatic and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-2-(dimethylamino)acetonitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with dimethylamine and a cyanide source. A common method might include:

    Step 1: Formation of an imine intermediate by reacting 3,4-dimethoxybenzaldehyde with dimethylamine.

    Step 2: Addition of a cyanide source, such as sodium cyanide or potassium cyanide, to the imine intermediate to form the nitrile group.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:

    Continuous flow reactors: to maintain consistent reaction conditions.

    Catalysts: to improve reaction efficiency.

    Purification techniques: such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-2-(dimethylamino)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized under strong conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents or nucleophiles.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or other substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the study of enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 2-(3,4-Dimethoxyphenyl)-2-(dimethylamino)acetonitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting biochemical pathways. The nitrile group can act as an electrophile, while the dimethylamino group can participate in hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-2-(methylamino)acetonitrile
  • 2-(3,4-Dimethoxyphenyl)-2-(ethylamino)acetonitrile
  • 2-(3,4-Dimethoxyphenyl)-2-(propylamino)acetonitrile

Uniqueness

2-(3,4-Dimethoxyphenyl)-2-(dimethylamino)acetonitrile is unique due to the presence of both dimethylamino and nitrile groups, which can confer specific reactivity and interaction profiles. This makes it a valuable compound for targeted synthesis and applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-(dimethylamino)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-14(2)10(8-13)9-5-6-11(15-3)12(7-9)16-4/h5-7,10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKMESAFVQHWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C#N)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37672-97-2
Record name Acetonitrile, (3,4-dimethoxyphenyl)(dimethylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037672972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC101333
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101333
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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